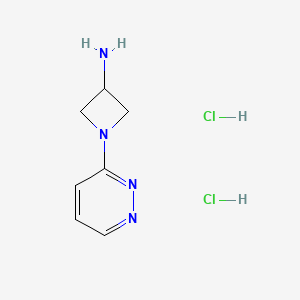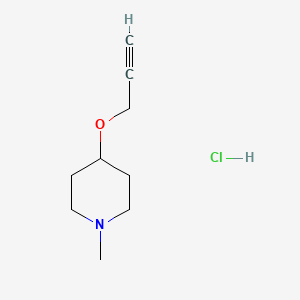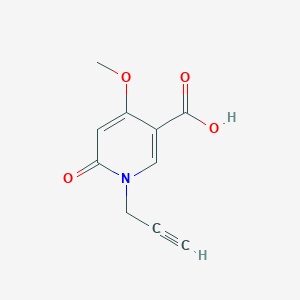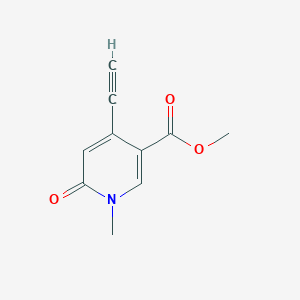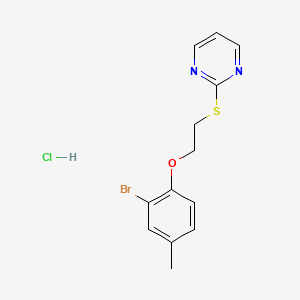
ZLN024 (hydrochloride)
Overview
Description
ZLN024 hydrochloride is an allosteric activator of AMP-activated protein kinase (AMPK). It directly activates recombinant AMPK α1β1γ1, AMPK α2β1γ1, AMPK α1β2γ1, and AMPK α2β2γ1 heterotrimer with EC50s of 0.42 µM, 0.95 µM, 1.1 µM, and 0.13 µM, respectively .
Chemical Reactions Analysis
ZLN024 hydrochloride allosterically stimulates active AMPK heterotrimers and the inactive α1 subunit truncations α1 (1-394) and α1 (1-335) but not α1 (1-312). AMPK activation by ZLN024 requires the pre-phosphorylation of Thr-172 by at least one upstream kinase .Scientific Research Applications
AMPK Activation and Metabolic Disorders
ZLN024 hydrochloride is primarily recognized for its role as an allosteric activator of AMP-activated protein kinase (AMPK). This activation is crucial for metabolic studies, particularly in the context of type 2 diabetes mellitus and metabolic syndrome. ZLN024 facilitates the activation of AMPK in various cell types, including L6 myotubes and primary hepatocytes, promoting glucose uptake and fatty acid oxidation. Notably, its action doesn't significantly increase the ADP/ATP ratio. In db/db mice, a model for diabetes, ZLN024 at a dosage of 15 mg/kg/day has shown beneficial effects such as improved glucose tolerance and reduced liver tissue weight, triacylglycerol, and total cholesterol content. This suggests a potential therapeutic application for metabolic disorders (Zhang et al., 2013).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of ZLN024 hydrochloride and its interactions with other substances is vital in the realm of drug development and therapy. Although the current database does not provide specific data on ZLN024 in this context, studies on similar compounds can offer insights into how ZLN024 might behave in the body, especially concerning its absorption, distribution, metabolism, and excretion. For example, research on the ZhaLi NuSi Prescription (ZLNS), a traditional medicine, and its essential oils' impact on the pharmacokinetics of its non-volatile components in rats, highlights the importance of considering herbal-drug interactions. This kind of study could be a model for examining how ZLN024 interacts with other compounds or medications (Zhang et al., 2021).
Mechanism of Action
Safety and Hazards
ZLN024 hydrochloride is not classified as a dangerous substance according to the Global Harmonized System (GHS). It has a health hazard rating of 0, indicating that it poses minimal health risks .
Relevant Papers The research paper published in PLOS ONE provides valuable insights into the potential therapeutic applications of ZLN024 hydrochloride . The paper discusses the compound’s ability to improve glucose tolerance and fatty acid oxidation, suggesting its potential as a treatment for type 2 diabetes and other metabolic syndromes .
properties
IUPAC Name |
2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS.ClH/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13;/h2-6,9H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCYIMDROWWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZLN024 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
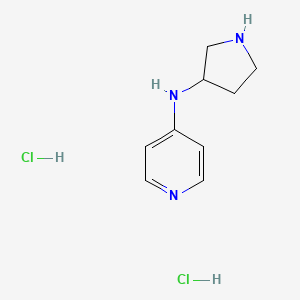
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
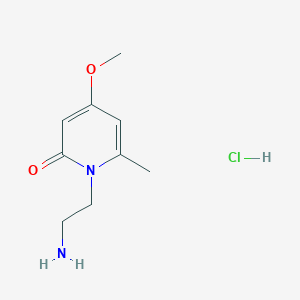
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
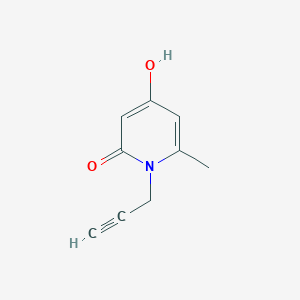
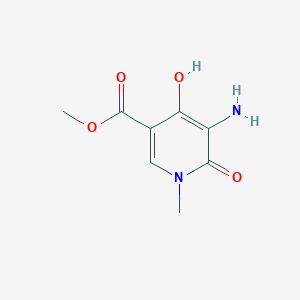
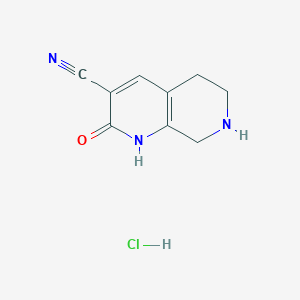
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
